7-Cyclohexyl-5-azaspiro[2.4]heptane
Description
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Properties
IUPAC Name |
7-cyclohexyl-5-azaspiro[2.4]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c1-2-4-10(5-3-1)11-8-13-9-12(11)6-7-12/h10-11,13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQLRJDQBVVUMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CNCC23CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Cyclohexyl-5-azaspiro[2.4]heptane is a compound within the spirocyclic family, which has garnered interest for its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
The biological activity of 7-Cyclohexyl-5-azaspiro[2.4]heptane is largely attributed to its unique spirocyclic structure, which allows it to interact with various molecular targets. The compound's nitrogen atom and the spirocyclic framework facilitate binding to specific receptors and enzymes, potentially modulating their activity. This interaction may result in inhibition or activation of biochemical pathways, leading to therapeutic effects.
Biological Activities
Research indicates that 7-Cyclohexyl-5-azaspiro[2.4]heptane exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that compounds in the 5-azaspiro[2.4]heptane series may possess antimicrobial activity, although specific data on 7-Cyclohexyl-5-azaspiro[2.4]heptane is limited .
- Anticancer Potential : The compound has been investigated for its anticancer properties, particularly in relation to its ability to inhibit certain cancer cell lines .
- JAK1 Inhibition : A related compound, identified as a JAK1-selective inhibitor, demonstrated significant potency with an IC50 value of 8.5 nM against JAK1, indicating that derivatives of the spirocyclic structure may also exhibit similar inhibitory effects .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to 7-Cyclohexyl-5-azaspiro[2.4]heptane:
- JAK1 Selective Inhibitors : A study identified a derivative based on the 5-azaspiro[2.4]heptan-7-amine core structure as a potent JAK1 inhibitor, highlighting the potential for developing new therapeutics targeting inflammatory diseases .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the azaspiro framework can significantly influence biological activity and selectivity at various receptors, including dopamine receptors .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds revealed moderate absorption and bioavailability, suggesting that structural modifications could enhance therapeutic efficacy .
Data Table: Summary of Biological Activities
| Activity Type | Compound/Related Structure | IC50 Value (nM) | Selectivity Index |
|---|---|---|---|
| JAK1 Inhibition | (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile | 8.5 | 48 over JAK2 |
| Antimicrobial | 7-Cyclohexyl-5-azaspiro[2.4]heptane | Not specified | Not specified |
| Anticancer Activity | Related spirocyclic compounds | Not specified | Not specified |
Scientific Research Applications
Medicinal Chemistry
Drug Development : The compound has been investigated as a scaffold for the development of novel therapeutic agents. Its spirocyclic nature allows for diverse modifications that can enhance biological activity. Research has shown that derivatives of 5-azaspiro[2.4]heptane exhibit promising activity against various biological targets, including dopamine receptors and other neurotransmitter systems .
Case Study : A study focused on 1,2,4-triazolyl 5-azaspiro[2.4]heptanes demonstrated their potential as selective dopamine D3 receptor antagonists. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the spirocyclic framework significantly influenced receptor affinity and selectivity .
Enzyme Inhibition : 7-Cyclohexyl-5-azaspiro[2.4]heptane has been explored for its ability to inhibit enzymes involved in various metabolic pathways. Its interaction with specific molecular targets can lead to the modulation of biochemical pathways, making it a candidate for therapeutic interventions .
Antimicrobial and Anticancer Properties : Research indicates that compounds derived from 5-azaspiro[2.4]heptane exhibit antimicrobial and anticancer activities. These properties are attributed to their ability to interfere with cellular processes, providing a basis for further exploration in drug discovery .
Industrial Applications
Specialty Chemicals Production : The compound is utilized in synthesizing specialty chemicals and advanced materials due to its unique structural characteristics. It serves as a building block for more complex molecules that have potential applications in various industries .
Data Table: Summary of Applications
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
